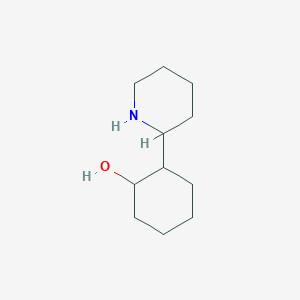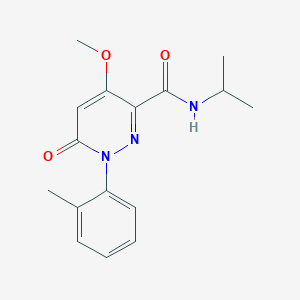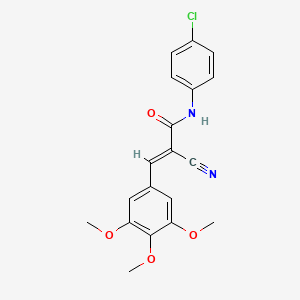![molecular formula C36H21F9IrN3 B2510306 Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine CAS No. 500295-52-3](/img/no-structure.png)
Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP), which is a key structural motif in this compound, has been extensively studied . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine” consists of three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
Iridium(3+) complexes are precious and desirable for both fundamental research and industrial applications in Organic Light-Emitting Diodes (OLEDs) . They are used as doped emitters in OLEDs, contributing to the impressive performance of these devices .
Phosphorescent Organic Light-Emitting Diodes
Iridium(3+) complexes with pyrimidine ligands have been developed for application in Phosphorescent Organic Light-Emitting Diodes . The introduction of strong-field CF3-containing ancillary ligand and the incorporation of electron-withdrawing F or CF3 groups on the HOMO-lying C-related aromatic rings of the C^N cyclometalating ligands, the phosphorescence of these Ir(III) complexes peaked at 457–459 nm .
Blue Light Emission
These complexes are used in the creation of blue light emission . The phosphorescence of these complexes is hypsochromically shifted by 16–18 nm, more closely approaching standard blue light .
High Phosphorescence Quantum Yields
These complexes have high phosphorescence quantum yields in solution . This property makes them valuable in various applications that require efficient light emission.
Solution-Processed Organic Light-Emitting Diodes
Iridium(3+) complexes with various ancillary ligands have been used for partially solution-processed organic light-emitting diodes . The alternation of ancillary ligands could finely tune the photophysical properties of the phenylpyridine-based complexes .
Tuning Photophysical Properties
The alternation of ancillary ligands in Iridium(3+) complexes can finely tune the photophysical properties of the phenylpyridine-based complexes, particularly with respect to emission wavelength, photoluminescence quantum yield (ΦPL), full width at half maximum (FWHM), etc .
Wirkmechanismus
Target of Action
It’s known that iridium complexes often interact with various organic groups, participating in electronically divergent processes with the metal catalyst .
Mode of Action
Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine likely interacts with its targets through a process known as oxidative addition, which occurs with formally electrophilic organic groups. In this process, the iridium atom becomes oxidized through its donation of electrons to form a new Ir–C bond . Additionally, a process called transmetalation may occur, where formally nucleophilic organic groups are transferred from boron to iridium .
Biochemical Pathways
It’s known that iridium complexes can participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
It’s known that cyclometalated iridium (iii) complexes exhibit excellent photophysical properties that include large stokes shift, high emission quantum yields, and microsecond-order emission lifetimes .
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling, a reaction in which iridium complexes can participate, arises from exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
As this compound is not intended for human or veterinary use, it should be handled with care and used only for research purposes.
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine can be achieved through a ligand exchange reaction between Iridium(III) chloride hydrate and 2-[4-(trifluoromethyl)cyclohexyl]pyridine.", "Starting Materials": [ "Iridium(III) chloride hydrate", "2-[4-(trifluoromethyl)cyclohexyl]pyridine", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Dissolve Iridium(III) chloride hydrate in methanol and add sodium hydroxide to adjust the pH to 8-9.", "Add 2-[4-(trifluoromethyl)cyclohexyl]pyridine to the solution and stir for 24 hours at room temperature.", "Filter the resulting solid and wash with water.", "Dry the solid under vacuum to obtain Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine." ] } | |
CAS-Nummer |
500295-52-3 |
Produktname |
Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine |
Molekularformel |
C36H21F9IrN3 |
Molekulargewicht |
858.788 |
IUPAC-Name |
iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine |
InChI |
InChI=1S/3C12H13F3N.Ir/c3*13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h3*1-4,8-10H,5-7H2;/q3*-1;+3 |
SMILES |
C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.[Ir+3] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2510225.png)

![4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2510230.png)

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2510234.png)
![Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate](/img/structure/B2510235.png)

![5-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2510240.png)
![Ethyl 5-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate](/img/structure/B2510241.png)
![2,4,6-trimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2510242.png)



![(2Z)-N-(3,4-difluorophenyl)-2-{[(2-methylpropanoyl)oxy]imino}-2H-chromene-3-carboxamide](/img/structure/B2510246.png)